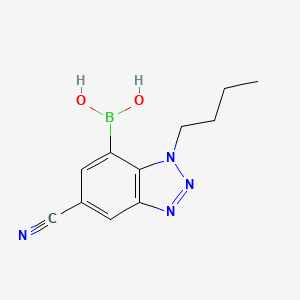
(3-Butyl-6-cyano-1,2,3-benzotriazol-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Butyl-6-cyano-1,2,3-benzotriazol-4-yl)boronic acid is a compound that belongs to the class of boronic acids and benzotriazoles. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling . Benzotriazoles, on the other hand, are heterocyclic compounds with applications in various fields, including corrosion inhibition and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of an appropriate precursor to form the benzotriazole ring, followed by borylation using boron reagents . The reaction conditions often involve the use of palladium catalysts and bases to facilitate the borylation process .
Industrial Production Methods
Industrial production of (3-Butyl-6-cyano-1,2,3-benzotriazol-4-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Butyl-6-cyano-1,2,3-benzotriazol-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The benzotriazole ring can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the cyano group can produce amines .
Scientific Research Applications
(3-Butyl-6-cyano-1,2,3-benzotriazol-4-yl)boronic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (3-Butyl-6-cyano-1,2,3-benzotriazol-4-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors . The benzotriazole ring can interact with various biological targets, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3-Butyl-6-cyano-1,2,3-benzotriazol-4-yl)boronic acid include other boronic acids and benzotriazole derivatives, such as:
Phenylboronic acid: A widely used boronic acid in organic synthesis.
Benzotriazole: A compound with applications in corrosion inhibition and pharmaceuticals.
Indole derivatives: Compounds with diverse biological activities and applications in drug discovery.
Uniqueness
The uniqueness of this compound lies in the combination of the boronic acid and benzotriazole functional groups in a single molecule.
Properties
IUPAC Name |
(3-butyl-6-cyanobenzotriazol-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BN4O2/c1-2-3-4-16-11-9(12(17)18)5-8(7-13)6-10(11)14-15-16/h5-6,17-18H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEIACGBHLXWLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC2=C1N(N=N2)CCCC)C#N)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(8-Cyano-7-methoxyimidazo[1,2-a]pyridin-3-yl)boronic acid](/img/structure/B7954723.png)
![[3-(2,5-Dimethylpyrrol-1-yl)phenyl]boronic acid](/img/structure/B7954726.png)
![[1-(2-Methylpropyl)-3-(trifluoromethyl)pyrazol-4-yl]boronic acid](/img/structure/B7954730.png)
![[4-(4-Methylphenyl)pyrimidin-5-yl]boronic acid](/img/structure/B7954741.png)
![[3-(5-Propyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid](/img/structure/B7954749.png)
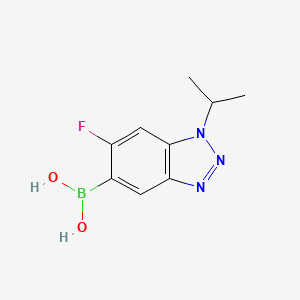
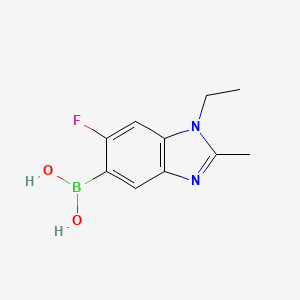
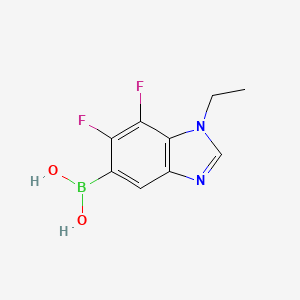
![[2-(Cyanomethyl)-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B7954787.png)
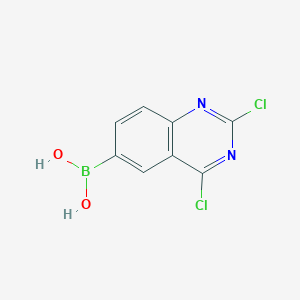
![[2-(Dimethoxymethyl)-4,5-dimethoxyphenyl]boronic acid](/img/structure/B7954792.png)
![{2-Fluoro-3-[(4-methylpiperazin-1-yl)methyl]phenyl}boronic acid](/img/structure/B7954801.png)
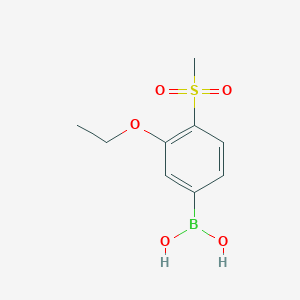
![[2-Chloro-4-(4-ethylpiperazin-1-yl)phenyl]boronic acid](/img/structure/B7954817.png)
